molecular formula C10H6ClNO3S2 B13883621 3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid

3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B13883621
M. Wt: 287.7 g/mol
InChI Key: BYOJTOKCQZCGQO-UHFFFAOYSA-N
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Description

3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid typically involves multiple steps One common method starts with the acylation of 5-chloro-2-thiophenecarboxylic acidThe final step involves the formation of the thiophene-2-carboxylic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a chloro-substituted carbonyl group and an amino group makes it particularly versatile for various applications .

Properties

Molecular Formula

C10H6ClNO3S2

Molecular Weight

287.7 g/mol

IUPAC Name

3-[(5-chlorothiophene-2-carbonyl)amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C10H6ClNO3S2/c11-7-2-1-6(17-7)9(13)12-5-3-4-16-8(5)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

BYOJTOKCQZCGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1NC(=O)C2=CC=C(S2)Cl)C(=O)O

Origin of Product

United States

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